molecular formula C26H23F2N3O3S B2648761 N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 866341-07-3

N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2648761
CAS RN: 866341-07-3
M. Wt: 495.54
InChI Key: JTJUNWNCHWUJGO-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C26H23F2N3O3S and its molecular weight is 495.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Cytotoxicity Studies

Research focused on the synthesis of various N-substituted acetamide derivatives has shown potential antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate inhibitors of α-chymotrypsin enzyme. Molecular docking studies have helped identify active binding sites correlating with bioactivity data, suggesting these compounds' applications in developing antibacterial agents and enzyme inhibitors. Additionally, certain derivatives exhibited less cytotoxicity, indicating their safer profile for further pharmaceutical exploration (Siddiqui et al., 2014).

Glutaminase Inhibition for Cancer Therapy

A series of analogs to BPTES, a known inhibitor of kidney-type glutaminase (GLS), were synthesized to identify more potent inhibitors with improved drug-like properties. This research is critical in exploring therapeutic potentials for cancer, as GLS inhibition has been associated with attenuating the growth of cancer cells. Some analogs retained BPTES's potency while offering better solubility, making them promising candidates for cancer therapy (Shukla et al., 2012).

Antimicrobial and Antioxidant Activities

Studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives revealed good antibacterial activity against S. aureus and potent antioxidant activity. These findings underscore the compound class's relevance in developing new antimicrobial and antioxidant agents, highlighting the diverse applications of such chemical structures in medical research (Karanth et al., 2019).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3S/c1-16-4-8-19(9-5-16)31-14-22(17-6-11-23(33-2)24(12-17)34-3)30-26(31)35-15-25(32)29-21-13-18(27)7-10-20(21)28/h4-14H,15H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJUNWNCHWUJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide

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